N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 933205-56-2
Cat. No.: VC7508903
Molecular Formula: C21H17FN2O3
Molecular Weight: 364.376
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933205-56-2 |
|---|---|
| Molecular Formula | C21H17FN2O3 |
| Molecular Weight | 364.376 |
| IUPAC Name | N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H17FN2O3/c1-14(25)16-7-9-18(10-8-16)23-20(26)19-6-3-11-24(21(19)27)13-15-4-2-5-17(22)12-15/h2-12H,13H2,1H3,(H,23,26) |
| Standard InChI Key | CVIFFDZELVTXGF-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Introduction
N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. This compound is of significant interest in pharmaceutical and chemical research due to its potential biological activities and structural versatility. The molecular formula of this compound is C21H17FN2O3, and it is identified by the CAS number 933205-56-2 .
Synthesis
The synthesis of N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves multi-step reactions. These typically include condensation reactions, followed by modifications to introduce the acetyl and fluorophenyl groups. The specific conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Biological Activities
While specific biological activities of this compound are not detailed in the available literature, dihydropyridine derivatives generally exhibit a range of biological properties, including antioxidant and anti-inflammatory effects. Further research is needed to elucidate the exact mechanisms of action and potential therapeutic applications.
Research Findings and Future Directions
Research on N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is limited, but its structural features suggest potential for pharmacological activity. Future studies should focus on quantitative biological assays to understand its interactions with biological targets and explore its therapeutic potential.
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